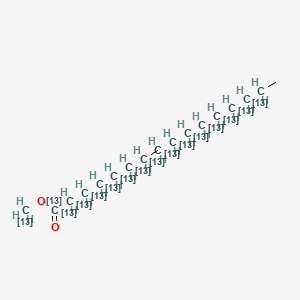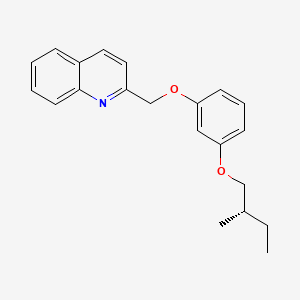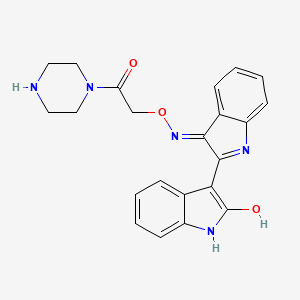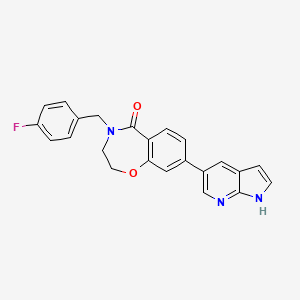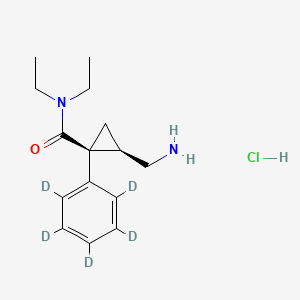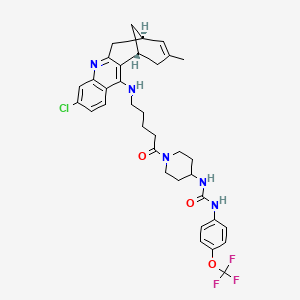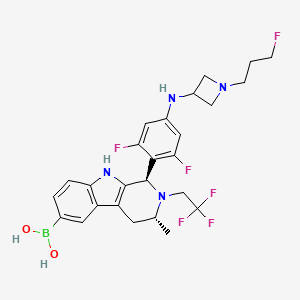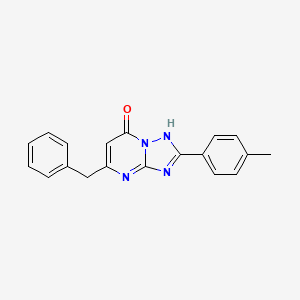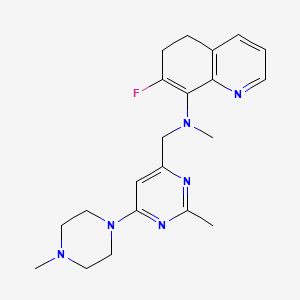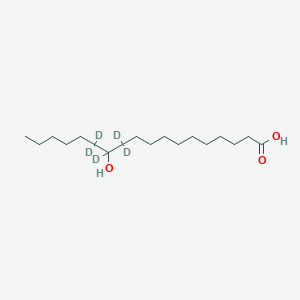
12-Hydroxystearic acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxystearic acid-d5: is a deuterium-labeled derivative of 12-Hydroxystearic acid. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C18H31D5O3, and it has a molecular weight of 305.51 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid-d5 can be synthesized through the hydrogenation of castor oil, which contains ricinoleic acid. The process involves the following steps :
Hydrogenation: Castor oil is hydrogenated in the presence of a catalyst, such as Raney nickel, at a temperature of around 130°C and a hydrogen pressure of 12.5 atm. This step converts ricinoleic acid into 12-Hydroxystearic acid.
Deuterium Exchange: The hydrogen atoms in 12-Hydroxystearic acid are replaced with deuterium through a deuterium exchange reaction, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-pressure reactors and continuous hydrogenation systems to ensure efficient conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Hydroxystearic acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Products include 12-ketostearic acid and 12-carboxystearic acid.
Reduction: Products include 12-hydroxystearic alcohol.
Substitution: Products depend on the substituent introduced, such as 12-chlorostearic acid.
Applications De Recherche Scientifique
Chemistry: 12-Hydroxystearic acid-d5 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during reactions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of hydroxylated fatty acids in cellular processes. It helps in understanding the metabolic fate of fatty acids in living organisms .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceuticals .
Industry: this compound is used in the production of high-quality plastic greases, lubricants, and other industrial products. Its unique properties enhance the performance and stability of these products .
Mécanisme D'action
The mechanism of action of 12-Hydroxystearic acid-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for the tracking of the compound in metabolic studies. The hydroxyl group on the 12th carbon plays a crucial role in its interactions with enzymes and other molecular targets involved in lipid metabolism. The compound’s effects are mediated through its participation in the synthesis and degradation of lipids, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
12-Hydroxystearic acid: The non-deuterated form of 12-Hydroxystearic acid-d5.
Stearic acid: A saturated fatty acid without the hydroxyl group.
Ricinoleic acid: The precursor to 12-Hydroxystearic acid, containing a hydroxyl group and a double bond.
Comparison:
This compound vs. 12-Hydroxystearic acid: The primary difference is the presence of deuterium atoms in this compound, which enhances its stability and allows for precise tracking in research studies.
This compound vs. Stearic acid: this compound contains a hydroxyl group, making it more reactive and suitable for specific chemical reactions.
This compound vs. Ricinoleic acid: Ricinoleic acid has a double bond and a hydroxyl group, making it more unsaturated and reactive.
Propriétés
Formule moléculaire |
C18H36O3 |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
11,11,12,13,13-pentadeuterio-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/i14D2,15D2,17D |
Clé InChI |
ULQISTXYYBZJSJ-SUPLBRQZSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCC)C([2H])(C([2H])([2H])CCCCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


